4,4'-Methylenebis(N-methylaniline)

Beschreibung

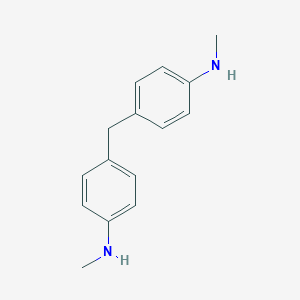

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-4-[[4-(methylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10,16-17H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVMYBGDGJLCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061986 | |

| Record name | Benzenamine, 4,4'-methylenebis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in carbon tetrachloride, carbon disulfide. | |

| Record name | 4,4'-METHYLENEBIS(N-METHYLANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.76X10-5 mm Hg at 25 °C (et) | |

| Record name | 4,4'-METHYLENEBIS(N-METHYLANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1807-55-2 | |

| Record name | 4,4′-Methylenebis[N-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(N-methylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(N-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYL-P-METHYLENEDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AUF08SV1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-METHYLENEBIS(N-METHYLANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methylenebis(aniline) Compounds

The creation of a methylene (B1212753) bridge between two aniline-type molecules is the fundamental step in synthesizing compounds such as 4,4'-Methylenebis(N-methylaniline). This is accomplished through several distinct chemical strategies.

Condensation Reactions with Formaldehyde (B43269) and Aniline (B41778) Derivatives

The most conventional and widely utilized method for producing methylenebis(aniline) compounds is the acid-catalyzed condensation of aniline or its derivatives with formaldehyde. mdpi.comchemedx.orggoogle.com In this process, N-methylaniline reacts with formaldehyde in the presence of an acid catalyst. The reaction is understood to proceed through an electrophilic addition of protonated formaldehyde to the aniline. chemedx.org This is followed by further condensation which results in a polymer connected by methylene bridges. chemedx.org The selection of the acid catalyst, reaction temperature, and the molar ratio of the reactants are critical factors that significantly impact the reaction rate and the final product distribution. google.com

N-Alkylation and Subsequent Methylene Bridge Formation

An alternative synthetic strategy involves the initial N-alkylation of a pre-existing methylenebis(aniline) structure. For example, 4,4'-methylenedianiline (B154101) (MDA) can undergo N-methylation to yield 4,4'-Methylenebis(N-methylaniline). This two-step approach offers greater control over the final product's structure. The N-methylation can be achieved using various methylating agents, such as methyl halides. rsc.org Transition-metal-catalyzed N-methylation of amines with methanol (B129727) has also emerged as an efficient alternative. nih.gov

Catalytic N-Methylation Pathways

Modern, more environmentally friendly synthetic approaches focus on the direct catalytic N-methylation of anilines using methanol or a combination of CO2 and H2 as the methyl source. rsc.orgoup.com These methods are considered more atom-economical. nih.gov Various catalysts, including those based on noble metals like ruthenium and iridium, as well as first-row transition metals such as iron and manganese, have been developed for this purpose. rsc.orgacs.org For instance, CeO2-supported copper has been shown to be an effective heterogeneous catalyst for the selective N-methylation of aniline to N-methylaniline using CO2 and H2. oup.com While potentially a one-pot reaction for synthesizing 4,4'-Methylenebis(N-methylaniline), maintaining high selectivity for the desired product remains a key challenge.

Electrochemical Oxidation Routes

Electrochemical methods present an alternative pathway for synthesizing methylenebis(aniline) compounds. The anodic oxidation of aniline derivatives can lead to the formation of radical cations, which can subsequently dimerize to form the methylene-bridged product. mdpi.com This technique allows for precise control over the reaction and can often be performed under milder conditions, avoiding the need for harsh chemical oxidants. mdpi.com The success of this route is highly dependent on factors such as the electrode material, solvent, and supporting electrolyte.

Investigation of Reaction Kinetics and Mechanisms in Synthesis

To effectively control the synthesis of 4,4'-Methylenebis(N-methylaniline), detailed studies of the reaction kinetics and mechanisms are essential. The acid-catalyzed condensation of aniline with formaldehyde is a complex reaction with multiple competing pathways. researchgate.net Kinetic studies have shown the reaction to be first-order with respect to formaldehyde. researchgate.net

The proposed mechanism for the reaction of aniline and formaldehyde in an acidic medium involves several steps. mdpi.com Initially, aniline reacts with formaldehyde to produce N-hydroxymethyl aniline. mdpi.com In the acidic environment, this intermediate rapidly loses water to form an N-methylidene anilinium ion, which then reacts with another aniline molecule. mdpi.com This leads to the formation of N-(p-aminobenzyl)aniline (PABA). mdpi.com The PABA can then decompose and rearrange to form the final 4,4'-methylene diphenyl diamine (4,4'-MDA) product. mdpi.com A key aspect of the mechanism is the rate-determining condensation of the conjugate acid of methyleneaniline with another aniline molecule. acs.org

Optimization of Synthetic Yield and Purity

Optimizing the yield and purity of 4,4'-Methylenebis(N-methylaniline) is a primary goal in its industrial production. Several factors are critical for achieving high efficiency and selectivity.

In the condensation reaction with formaldehyde, the molar ratio of the aniline derivative to formaldehyde is a crucial parameter. google.com A molar excess of the aniline is often employed to minimize the formation of oligomeric byproducts. google.com The type and concentration of the acid catalyst also play a significant role. For instance, in the synthesis of 4,4'-methylene bis(2-chloroaniline), a specific molar ratio of hydrochloric acid to ortho-chloroaniline is essential. google.com

Reaction temperature and duration are also carefully controlled to maximize the yield of the desired 4,4'-isomer while minimizing the formation of impurities. google.com Following the reaction, purification techniques such as crystallization, distillation, and treatment with activated carbon are often used to isolate the final product with high purity. google.com

Below is an interactive data table summarizing key parameters and their general effects on the synthesis of methylenebis(aniline) compounds via the condensation of anilines with formaldehyde.

| Parameter | Effect on Yield and Purity | General Optimized Condition |

| Molar Ratio (Aniline Derivative:Formaldehyde) | A higher ratio of the aniline derivative generally minimizes the formation of oligomers. google.com | Typically greater than 2:1. |

| Acid Catalyst Concentration | Affects reaction rate and selectivity; optimal concentration is crucial. google.com | Varies depending on specific reactants. |

| Reaction Temperature | Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. google.com | Moderately elevated and controlled. |

| Reaction Time | Must be sufficient for complete conversion, but excessive time can lead to increased side products. google.com | Monitored to achieve optimal conversion. |

Isolation and Characterization of Reaction Intermediates and By-products

The synthesis of 4,4'-Methylenebis(N-methylaniline) via the acid-catalyzed condensation of N-methylaniline with formaldehyde involves a complex reaction pathway. Understanding this pathway requires the isolation and characterization of transient intermediates and the identification of common by-products. The mechanism is analogous to the extensively studied formation of 4,4'-methylenedianiline (MDA) from aniline and formaldehyde, which serves as a reliable model for identifying the species involved nih.govresearchgate.net.

Reaction Intermediates

The reaction proceeds through several key intermediates. The initial step involves the reaction of N-methylaniline with formaldehyde to form an N-hydroxymethyl derivative. In an acidic medium, this intermediate rapidly loses water to form a reactive electrophilic species, an iminium ion. This ion then reacts with a second molecule of N-methylaniline. The primary intermediates in this pathway have been identified through mechanistic studies of analogous reactions nih.govresearchgate.net.

A crucial intermediate in this process is the aminal, formed from the reaction of the iminium ion with another aniline molecule. This aminal can then undergo rearrangement to form the final methylene-bridged product nih.gov.

Interactive Table of Key Reaction Intermediates

| Intermediate Name | Chemical Structure | Role in Reaction Pathway |

| N-hydroxymethyl-N-methylaniline | C₆H₅N(CH₃)(CH₂OH) | Initial adduct of N-methylaniline and formaldehyde. |

| N-methyl-N-methyleneanilinium ion | [C₆H₅N(CH₃)=CH₂]⁺ | Highly reactive electrophile formed by dehydration of the N-hydroxymethyl intermediate; attacks the second N-methylaniline ring. |

| N,N'-dimethyl-N,N'-diphenylmethylenediamine | (C₆H₅N(CH₃))₂CH₂ | Aminal intermediate that undergoes acid-catalyzed rearrangement to form the final product. |

Reaction By-products

The condensation reaction is not perfectly selective for the 4,4'-isomer. Consequently, a mixture of products is typically formed. The primary by-products include isomers of the desired compound and higher molecular weight oligomers nih.govcdc.gov. The formation of these by-products is a significant consideration in industrial production, as they can affect the properties of the final product mixture researchgate.net.

The distribution of these products is influenced by reaction conditions such as temperature, reactant molar ratios, and acid catalyst concentration google.com. For instance, higher aniline-to-formaldehyde ratios are known to improve the yield of the desired diamine product in related syntheses google.com.

Higher-order oligomers, including three-ring and four-ring species, are also common by-products. These are formed when the initial product, 4,4'-Methylenebis(N-methylaniline), competes with the N-methylaniline monomer and reacts further with the N-methyl-N-methyleneanilinium electrophile nih.govnih.gov. The characterization of these larger, more complex structures often requires advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) nih.govnih.gov.

Interactive Table of Common Reaction By-products

| By-product Name | Chemical Structure | Reason for Formation |

| 2,4'-Methylenebis(N-methylaniline) | CH₃NHC₆H₄CH₂C₆H₄NHCH₃ (ortho-para linkage) | Electrophilic attack by the iminium ion at the ortho position of the N-methylaniline ring, which is sterically less favored but electronically activated. |

| Oligomeric Polyamines (Tris-amines, etc.) | Higher molecular weight structures with multiple aniline and methylene units. | Further reaction of the dimeric product with the electrophilic iminium intermediate. |

| Unreacted N-methylaniline | C₆H₅NHCH₃ | Incomplete reaction or use of excess starting material. |

The isolation and structural elucidation of these intermediates and by-products are typically achieved using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the components of the complex reaction mixture, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for definitive structural identification nih.govnih.gov.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Amine Functionality

The amine functionalities in 4,4'-Methylenebis(N-methylaniline) are primary sites for oxidative reactions. The oxidation can proceed through several mechanisms, often involving the formation of radical cations as key intermediates.

Electrochemical oxidation of structurally similar N,N-dialkylanilines has been studied extensively. The process typically begins with a one-electron oxidation at the anode to yield a radical cation. nih.govutexas.eduresearchgate.net For instance, the anodic oxidation of N,N-dimethylaniline can lead to the formation of 4,4'-methylenebis(N,N-dimethylaniline), a closely related compound. nih.govresearchgate.net This occurs through a complex mechanism involving the deprotonation of the radical cation to form a radical species which then reacts with another N,N-dimethylaniline molecule. nih.govresearchgate.net

The oxidation of 4,4'-Methylenebis(N-methylaniline) itself can be expected to follow similar pathways. The presence of two amine groups allows for the formation of a stable, delocalized radical cation. Depending on the oxidizing agent and reaction conditions, this can lead to various products. Strong oxidizing agents can lead to the formation of quinone-type structures. Iron-catalyzed oxidation of N,N-dimethylaniline using molecular oxygen has been shown to yield a mixture of products including N-methylformanilide and 4,4′-methylenebis(N,N′-dimethylaniline). rsc.org

| Oxidizing Agent/Method | Intermediate Species | Potential Major Product(s) |

| Electrochemical Oxidation | Radical Cation | Dimerized or Polymerized Species |

| Potassium Permanganate (KMnO₄) | - | Quinone Derivatives |

| Iron Complexes + O₂ | Radical Species | Coupling products, N-formylated derivatives rsc.org |

The table above summarizes potential oxidation reactions based on studies of similar aromatic amines.

Reduction Pathways of the Aromatic Rings

While the amine groups are typically resistant to reduction, the aromatic rings of 4,4'-Methylenebis(N-methylaniline) can be reduced under specific catalytic conditions. This transformation, known as catalytic hydrogenation, typically requires high pressures of hydrogen gas and a metal catalyst.

The hydrogenation of aromatic amines is a challenging transformation because the nitrogen-containing substrate can deactivate the catalyst. scholaris.ca However, catalysts based on noble metals like rhodium, ruthenium, or platinum are effective for the reduction of aniline (B41778) and its derivatives to the corresponding cyclohexylamines. u-szeged.hu Applying these conditions to 4,4'-Methylenebis(N-methylaniline) would be expected to yield 4,4'-Methylenebis(N-methylcyclohexylamine), where both phenyl rings are converted to cyclohexyl rings. This process involves the saturation of the pi-electron systems of the aromatic rings. Frustrated Lewis pairs (FLPs) have also been shown to catalyze the hydrogenation of N-phenyl amines. scholaris.ca

| Catalyst/Reagent System | Typical Conditions | Expected Product |

| Rhodium on Carbon (Rh/C) | High H₂ pressure, elevated temperature | 4,4'-Methylenebis(N-methylcyclohexylamine) |

| Ruthenium on Alumina (Ru/Al₂O₃) | High H₂ pressure, elevated temperature | 4,4'-Methylenebis(N-methylcyclohexylamine) |

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃) | H₂ atmosphere, elevated temperature | Cyclohexylamine derivatives scholaris.ca |

This table outlines plausible reduction pathways for the aromatic rings based on established catalytic methods.

Electrophilic Substitution Reactions on Aromatic Rings

The N-methylamino groups are strong activating, ortho-para directing groups for electrophilic aromatic substitution. In 4,4'-Methylenebis(N-methylaniline), the para positions relative to the amine groups are occupied by the methylene (B1212753) bridge. Therefore, electrophilic attack is directed to the ortho positions (positions 2, 2', 6, and 6').

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. However, the strong activating nature of the amine can lead to challenges. For instance, direct nitration with strong acids like nitric acid and sulfuric acid can lead to oxidation of the aromatic ring or formation of the anilinium ion, which is a meta-director and deactivating. chegg.com To achieve controlled substitution, the amine functionality is often protected by acylation to form an amide, which is less activating and still directs ortho-para. chegg.com

| Reaction Type | Reagent(s) | Expected Substitution Position | Notes |

| Nitration | HNO₃ / H₂SO₄ | Ortho to amine | Risk of oxidation; protection of amine group is often required. chegg.com |

| Bromination | Br₂ in Acetic Acid | Ortho to amine | Can lead to poly-substitution due to high ring activation. |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Ortho to amine | The Lewis acid catalyst can complex with the amine, deactivating the ring. Protection is necessary. |

The table presents expected outcomes for electrophilic substitution, a common reaction for activated aromatic rings.

Nucleophilic Addition and Acylation Reactions

The primary nucleophilic reactions involving 4,4'-Methylenebis(N-methylaniline) occur at the nitrogen atoms of the secondary amine groups. These amines can act as nucleophiles, readily reacting with various electrophiles.

A key reaction in this class is N-acylation. The amine functionalities can be acylated using agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). smolecule.com This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. N-acetylation, the reaction with acetylating agents, is a well-documented transformation for aromatic amines and is a key step in their metabolism. who.intnih.gov

| Reagent Type | Example Reagent | Product Class |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Diamide |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Diamide |

| Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | Urea Derivative |

This table summarizes common nucleophilic reactions at the amine centers.

Thermal Degradation Mechanisms and Decomposition Products

When subjected to high temperatures, 4,4'-Methylenebis(N-methylaniline) undergoes thermal degradation. The decomposition process involves the cleavage of the chemical bonds within the molecule, particularly the C-N bonds and the bonds of the methylene bridge. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides (NOx). nih.gov

Studies on the thermal degradation of polyurethanes, which are often synthesized from related methylene-bridged diamines, provide insight into the likely decomposition pathways. The thermal decomposition of polymers containing 4,4'-methylenedianiline (B154101) (MDI) units primarily yields 4,4'-methylenedianiline, aniline, and N-methylaniline. researchgate.net This suggests that a primary degradation pathway for 4,4'-Methylenebis(N-methylaniline) is the homolytic or heterolytic cleavage of the benzyl-nitrogen bonds and the bonds of the central methylene group. This would lead to the formation of smaller, volatile fragments.

| Condition | Decomposition Pathway | Potential Decomposition Products |

| Pyrolysis / High Heat | Cleavage of C-N bonds | N-methylaniline, Aniline, various nitrogen oxides nih.govresearchgate.net |

| Pyrolysis / High Heat | Cleavage of methylene bridge | N-methylaniline radical, benzyl (B1604629) radical fragments |

The table lists potential products formed during the thermal breakdown of the compound.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., FTIR, NMR, X-ray Crystallography)

The molecular architecture of 4,4'-Methylenebis(N-methylaniline) has been confirmed using a suite of sophisticated spectroscopic tools, including Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by theoretical studies and X-ray crystallography data of analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a critical tool for identifying the functional groups within the molecule. The IR spectrum, available from the Coblentz Society Spectral Collection, displays characteristic absorption bands that confirm its structure. nist.govnih.gov For instance, the N-H stretching vibration in secondary amines like N-methylaniline typically appears as a single sharp band around 3400 cm⁻¹. researchgate.net The presence of aromatic C-H stretching is observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge and methyl groups appears just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments within the molecule. While specific spectral data for 4,4'-Methylenebis(N-methylaniline) is not widely published, analysis of closely related compounds allows for the prediction of chemical shifts. For the analogous compound 4,4'-Methylenebis(N,N-dimethylaniline), the ¹H NMR spectrum shows aromatic protons in the range of δ 6.7-7.2 ppm, the methylene bridge protons as a singlet around δ 3.88 ppm, and the N-methyl protons as a singlet near δ 2.97 ppm. rsc.org For 4,4'-Methylenebis(N-methylaniline), one would expect similar shifts for the aromatic and methylene protons, with the N-H proton signal appearing elsewhere and the N-methyl signal being a doublet if coupled to the N-H proton.

The ¹³C NMR spectrum for a related compound, 4,4'-Methylenebis(N-methylaniline) (3r), shows characteristic signals at δ 147.4 (aromatic C-N), 131.0, 129.6, 112.7 (aromatic C-H), 40.1 (methylene bridge C), and 31.1 (N-methyl C).

X-ray Crystallography: The three-dimensional structure of diphenylmethane (B89790) derivatives has been a subject of both experimental and theoretical investigation. Computational studies using DFT-B3LYP and ab initio MP2 calculations have predicted that diphenylmethanes, including 4,4'-Methylenebis(N,N-dimethylaniline), predominantly exist in a non-planar structure with a near C2 molecular symmetry. nih.gov These theoretical predictions are in agreement with experimental X-ray diffraction studies on similar compounds, which reveal a twisted conformation of the two aniline (B41778) rings relative to the plane of the central methylene carbon. nih.govnih.gov

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the molecule's bonding and structure. A comparative study on diphenylmethane and its amino-substituted derivatives, including the closely related 4,4'-Methylenebis(N,N-dimethylaniline), has provided tentative vibrational assignments based on DFT calculations. nih.gov

The key vibrational modes for 4,4'-Methylenebis(N-methylaniline) can be assigned based on this research. The N-H stretching vibration is a prominent feature in the IR spectrum. The C-N stretching vibrations also provide valuable structural information. Aromatic ring vibrations, including the characteristic ring breathing mode, are sensitive to substitution on the phenyl rings. nih.gov The position and intensity of this mode can be an indicator of the electronic effects of the methylamino substituent.

Below is a table summarizing some of the expected key vibrational frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 | Secondary Amine (N-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H |

| Aliphatic C-H Stretch | 2850 - 2970 | Methylene (-CH₂-) & Methyl (-CH₃) |

| C=C Aromatic Stretch | 1500 - 1600 | Aromatic Ring |

| N-H Bend | 1500 - 1580 | Secondary Amine (N-H) |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

This table is generated based on typical infrared absorption frequencies for the functional groups present and data from related compounds.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is employed to determine the precise molecular weight and to gain insight into the molecule's structure through its fragmentation pattern.

The molecular formula of 4,4'-Methylenebis(N-methylaniline) is C₁₅H₁₈N₂, which corresponds to a molecular weight of approximately 226.32 g/mol . nist.govnih.gov The monoisotopic mass is 226.146999 Da. chemspider.com

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. A primary fragmentation pathway would involve the cleavage of the C-C bonds of the methylene bridge, which is a common fragmentation site in diphenylmethane derivatives. This would lead to the formation of a prominent ion corresponding to the methylaminobenzyl cation or related structures. Another likely fragmentation involves the loss of a methyl group from the parent ion.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments. Predicted collision cross-section data provides further structural information, with the [M+H]⁺ adduct having a predicted m/z of 227.15428. uni.lu

The table below shows predicted mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 227.15428 |

| [M+Na]⁺ | 249.13622 |

| [M+K]⁺ | 265.11016 |

| [M]⁺ | 226.14645 |

| [M-H]⁻ | 225.13972 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4,4'-Methylenebis(N-methylaniline), DFT calculations can elucidate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These orbitals are crucial in predicting the molecule's reactivity and its behavior in chemical reactions. For instance, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and redox behavior.

DFT can also be employed to calculate reaction energies, providing thermodynamic insights into reactions involving 4,4'-Methylenebis(N-methylaniline). For example, it can be used to predict the activation energies for various reactions, such as those involved in polymerization or degradation pathways. This information is vital for optimizing reaction conditions and understanding the mechanisms of chemical transformations. While specific DFT studies on 4,4'-Methylenebis(N-methylaniline) are not extensively detailed in the provided search results, the principles of DFT are widely applied to similar aromatic amine compounds to predict their reactivity and spectroscopic properties. researchgate.net

Transition State Analysis and Reaction Pathway Modeling

Transition state analysis is a critical aspect of computational chemistry that focuses on identifying the high-energy transition state structures that connect reactants and products in a chemical reaction. For 4,4'-Methylenebis(N-methylaniline), modeling reaction pathways and their corresponding transition states can provide a detailed understanding of reaction mechanisms. researchgate.net

For example, in the formation of 4,4'-Methylenebis(N,N-dimethylaniline), a related compound, a proposed mechanism involves the anodic oxidation of N,N-dimethylaniline. nih.gov This process proceeds through several radical intermediates. nih.gov Computational methods can be used to model the geometries and energies of these intermediates and the transition states that separate them, thus validating or refuting proposed mechanistic pathways. nih.gov Similarly, in the context of its use as a curing agent, transition state analysis could model the reaction intermediates during the cross-linking process with epoxy resins.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like 4,4'-Methylenebis(N-methylaniline), which has rotational freedom around the methylene (B1212753) bridge and the N-aryl bonds, MD simulations can provide a detailed picture of its conformational landscape. nih.govmun.ca

These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or within a polymer matrix. mun.ca Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules. mun.ca For instance, the accessibility of the nitrogen lone pairs for reaction can be dependent on the molecule's conformation. All-atom molecular dynamics simulations, often employing force fields like CHARMM, are used to characterize the thermomechanical properties of resins that may incorporate similar amine curing agents. acs.org

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, which encompass methods like DFT and ab initio calculations, are instrumental in predicting the reactivity of 4,4'-Methylenebis(N-methylaniline). researchgate.net These calculations can determine various molecular properties that correlate with reactivity, such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities.

For example, the nucleophilic character of the nitrogen atoms and the electrophilic susceptibility of the aromatic rings can be quantified. This information helps in predicting how the molecule will behave in different chemical environments and with various reactants. Quantum chemical calculations can also be used to estimate properties like the pKa, which is a measure of acidity/basicity and is crucial for understanding its behavior in acid-base catalyzed reactions. nih.gov The prediction of reactivity is also essential in understanding its potential for environmental degradation, such as its reaction with hydroxyl radicals in the atmosphere. nih.gov

Table of Predicted Properties for 4,4'-Methylenebis(N-methylaniline) and Related Compounds:

| Property | 4,4'-Methylenebis(N-methylaniline) | 4,4'-Methylenedianiline (B154101) | 4,4'-Methylenebis(N,N-dimethylaniline) |

| Molecular Formula | C₁₅H₁₈N₂ nist.gov | C₁₃H₁₄N₂ nih.gov | C₁₇H₂₂N₂ |

| Molecular Weight ( g/mol ) | 226.32 nih.gov | 198.26 nih.gov | 254.37 |

| XLogP3 | 3.6 nih.gov | 1.6 nih.gov | Not specified |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ (Ų) | 151.6 uni.lu | Not specified | Not specified |

This table presents a comparison of some computationally predicted properties for 4,4'-Methylenebis(N-methylaniline) and its close structural relatives, 4,4'-Methylenedianiline and 4,4'-Methylenebis(N,N-dimethylaniline).

Applications in Materials Science and Polymer Chemistry

Role as Curing Agents in Epoxy Resins

4,4'-Methylenebis(N-methylaniline) and its derivatives are effective curing agents, or hardeners, for epoxy resins. google.comjohnson-fine.comtheoremchem.com The amine groups of Methylenebis(N-methylaniline) react with the epoxide groups of the resin, initiating a cross-linking reaction. This process transforms the liquid resin into a rigid, three-dimensional network with high strength, thermal stability, and chemical resistance. The resulting cured epoxy systems are utilized in demanding applications such as aerospace composites and corrosion-resistant coatings.

The reactivity and performance of Methylenebis(N-methylaniline) as a curing agent can be tailored by introducing different substituent groups onto the aniline (B41778) rings. For instance, hindered aromatic diamines like 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA) provide controlled reactivity, which is beneficial for formulations requiring a longer pot life. The choice of curing agent significantly influences the final properties of the epoxy material.

Table 1: Comparison of Methylenebis(aniline) Derivatives as Epoxy Curing Agents

| Compound | Key Features as Curing Agent |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA) | Hindered diamine, provides controlled reactivity and long pot life. |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Imparts superior mechanical strength in high-temperature systems. |

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | Offers enhanced chemical resistance. |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Chlorine content improves flame retardancy. |

Function as Chain Extenders in Polyurethane Systems

In the realm of polyurethane chemistry, 4,4'-Methylenebis(N-methylaniline) and its analogs function as chain extenders. johnson-fine.comtheoremchem.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols. The introduction of a chain extender, a low molecular weight diol or diamine, reacts with the isocyanate groups to build up the polymer chain, forming hard segments within the polyurethane structure.

The use of Methylenebis(N-methylaniline) derivatives as chain extenders enhances the mechanical and dynamic properties of polyurethane elastomers. johnson-fine.com For example, 4,4'-methylene-bis(N-sec-butylaniline) is a unique aromatic diamine that creates linear polymer networks, allowing formulators to control the degree of cross-linking. hengkechem.com This results in polyurethanes with improved strength, adhesion, and impact resistance. hengkechem.com

Precursor in the Synthesis of Polyimides and Bismaleimide (B1667444) Resins

4,4'-Methylenebis(N-methylaniline) serves as a valuable monomer in the production of high-performance polymers such as polyimides and bismaleimide (BMI) resins. johnson-fine.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in electronics and aerospace. tcichemicals.com

The synthesis of polyimides involves the reaction of a diamine, such as a Methylenebis(N-methylaniline) derivative, with a dianhydride. researchgate.netresearchgate.net The properties of the resulting polyimide can be tuned by varying the structure of the diamine and dianhydride monomers. researchgate.net For instance, new polyimides with excellent thermal stability have been synthesized from various 4,4'-diaminodiphenylmethane monomers with different alkyl substituents. researchgate.net

Similarly, Methylenebis(N-methylaniline) is a precursor for bismaleimide resins, which are used in the manufacture of copper clad laminates for printed circuit boards due to their excellent heat and chemical resistance. johnson-fine.comgoogle.com

Application in Advanced Composites and Coatings

The properties imparted by 4,4'-Methylenebis(N-methylaniline) and its derivatives make them ideal for use in advanced composites and protective coatings. johnson-fine.comtheoremchem.com In composites, these compounds act as curing agents for the matrix material, typically an epoxy resin, which binds together reinforcing fibers like carbon or glass. google.com The resulting composites exhibit high strength-to-weight ratios and are used in aerospace, automotive, and other high-performance applications. sigmaaldrich.comsigmaaldrich.com

As a component in coatings, Methylenebis(N-methylaniline) contributes to the formulation of durable and chemically resistant finishes. smolecule.com These coatings are applied to various substrates to protect them from corrosion, abrasion, and environmental degradation.

Influence on Polymer Network Formation and Cross-linking Chemistry

The structure of 4,4'-Methylenebis(N-methylaniline) plays a significant role in the formation and chemistry of polymer networks. The two amine functional groups allow it to act as a cross-linker, forming covalent bonds and creating a three-dimensional polymer structure.

The steric hindrance around the amine groups, influenced by substituents on the aromatic rings, affects the reactivity and the final architecture of the polymer network. For example, bulkier substituents can reduce the cross-link density, which in turn influences the mechanical properties of the material. The formation of these cross-linked networks is fundamental to the high thermal stability and mechanical strength of polymers cured with Methylenebis(N-methylaniline) derivatives.

Development of Novel Polymeric Materials Incorporating Methylenebis(N-methylaniline) Moieties

Researchers are continuously exploring the development of new polymeric materials that incorporate Methylenebis(N-methylaniline) moieties to achieve enhanced properties. For example, novel polyamides have been synthesized by reacting a diacid monomer with aromatic diamines like 4,4'-methylenebis(2-isopropyl-6-methylaniline). repositorioinstitucional.mx

Furthermore, the chemical transformation of existing polymers can yield valuable new materials. Recent studies have shown the catalytic depolymerization of polyurethane can produce aromatic amines, including 4,4'-methylenebis(N-methylaniline), which can then be used as building blocks for other high-value polymers like polyimides. oup.comoup.com Additionally, N-methylaniline-blocked polyisocyanates have been synthesized and studied for their deblocking behavior, which is crucial for curing applications. researchgate.net These advancements highlight the ongoing importance of Methylenebis(N-methylaniline) in the innovation of polymer science.

Environmental Chemistry and Fate

Atmospheric Degradation Pathways

Once released into the atmosphere, 4,4'-Methylenebis(N-methylaniline) is subject to degradation by atmospheric oxidants and solar radiation. The primary pathways for its removal from the air are reaction with hydroxyl radicals and, to a lesser extent, direct photolysis.

For instance, the estimated atmospheric half-life for the related compound 4,4'-methylene bis(2-chloroaniline) is in the range of 1 to 10 days, based on its reaction with OH radicals and ozone. noaa.gov Given the structural similarities, a comparable atmospheric persistence is anticipated for 4,4'-Methylenebis(N-methylaniline). The reaction with hydroxyl radicals likely involves hydrogen abstraction from the N-methyl groups or addition to the aromatic rings, leading to the formation of various degradation products.

Table 1: Estimated Atmospheric Half-Life of a Structurally Similar Compound

| Compound | Estimated Atmospheric Half-Life (Days) |

|---|---|

| 4,4'-methylene bis(2-chloroaniline) | 1 - 10 |

Data based on reactions with atmospheric OH and O3 for the vapor phase fraction.

Direct photolysis is a process where a chemical is degraded by absorbing solar radiation. Aromatic amines can absorb light in the environmentally relevant ultraviolet spectrum (wavelengths > 290 nm), which can potentially lead to their degradation. However, the efficiency of this process, known as the quantum yield, is a critical factor.

Aquatic Environmental Behavior

In aquatic systems, the behavior of 4,4'-Methylenebis(N-methylaniline) is governed by its chemical stability, volatility, and its tendency to partition between the water column and solid phases like sediment and suspended particles.

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. However, the chemical structure of 4,4'-Methylenebis(N-methylaniline), which consists of stable N-methylaniline groups linked by a methylene (B1212753) bridge, suggests a high resistance to hydrolysis under typical environmental pH (5-9) and temperature conditions. Aryl amines and methylene bridges are generally not susceptible to hydrolysis. This stability is supported by data for the analogous compound 4,4'-Methylenebis(2-chloroaniline) (B1676453), which has an estimated hydrolysis half-life of over 800 years at 25°C and pH 7. Therefore, hydrolysis is not considered a significant removal mechanism for 4,4'-Methylenebis(N-methylaniline) in the aquatic environment.

The tendency of a chemical to move from water to the atmosphere is known as volatilization. This process is influenced by the compound's vapor pressure and its water solubility, which are combined in the Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to volatilize.

The Henry's Law constant (H) for 4,4'-Methylenebis(N-methylaniline) has been reported, along with its vapor pressure. These values can be used to model its potential for volatilization from water bodies.

Table 2: Physical Properties Related to Volatilization of 4,4'-Methylenebis(N-methylaniline)

| Property | Value | Unit |

|---|---|---|

| Henry's Law Constant | 3.4 x 10^4 | mol/(m³·Pa) |

Based on these properties, 4,4'-Methylenebis(N-methylaniline) has a moderate potential to volatilize from water. The rate of volatilization will also depend on environmental factors such as water depth, temperature, and the degree of turbulence in the water and air.

The partitioning of a chemical between water and organic matter in suspended solids and sediments is a key process affecting its fate and bioavailability in aquatic environments. This tendency is often estimated using the octanol-water partition coefficient (LogP or Log Kow). A higher LogP value generally corresponds to a greater affinity for organic matter and thus a higher likelihood of adsorption to soil and sediment.

The predicted LogP for 4,4'-Methylenebis(N-methylaniline) is 3.50680. This value suggests that the compound has a significant tendency to adsorb to organic carbon in suspended solids and sediments. This adsorption would reduce its concentration in the water column and limit its bioavailability to some aquatic organisms, while concentrating it in the sediment, where it may persist. For comparison, the structurally similar compound 4,4'-Methylenebis(2-chloroaniline) is known to be strongly adsorbed to organic matter in soil and water, making it unlikely to contaminate groundwater. A similar behavior is expected for 4,4'-Methylenebis(N-methylaniline).

Table 3: Partitioning Property of 4,4'-Methylenebis(N-methylaniline)

| Property | Value |

|---|

Terrestrial Environmental Fate

The terrestrial fate of 4,4'-Methylenebis(N-methylaniline) is governed by its interactions with soil components and its physical properties, which influence its mobility and persistence in the subsurface environment.

Direct experimental data on the soil adsorption coefficient (Koc) for 4,4'-Methylenebis(N-methylaniline) is limited. However, insights can be drawn from its structural analogue, 4,4'-methylenedianiline (B154101) (MDA). Studies on MDA at low concentrations indicate that the adsorption process occurs almost exclusively in the soil organic matter. The organic-carbon partition coefficient (Koc) is the primary measure of a chemical's mobility in soil chemsafetypro.com. For MDA, it has been demonstrated that Koc values tend to increase over time, with steady-state log Koc values expected to exceed 3.5 for most soil types.

A higher Koc value signifies stronger adsorption to soil and consequently lower mobility ucanr.edu. Based on the McCall classification scheme, a log Koc greater than 3.5 (Koc > ~3162) would classify the compound as having "low" to "slight" mobility. This suggests that 4,4'-Methylenebis(N-methylaniline), due to its structural similarity to MDA, is likely to be strongly adsorbed by soil organic matter, limiting its potential to leach into groundwater.

Table 1: Soil Mobility Classification Based on Organic Carbon-Water Partition Co-efficient (Koc)

| Koc Value Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

The tendency of a chemical to volatilize from moist soil surfaces is largely determined by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in water epa.gov. A higher Henry's Law constant favors volatilization.

For 4,4'-Methylenebis(N-methylaniline), the Henry's Law solubility constant (Hscp) has been reported as 3.4 x 10⁴ mol/(m³·Pa) at 298.15 K . This relatively high value suggests a significant potential for volatilization from aqueous solutions. However, in a terrestrial environment, the strong adsorption of the compound to soil organic matter, as inferred from data on analogous compounds, would likely counteract this tendency. The partitioning between soil, water, and air at the surface is a key determinant of the volatilization rate epa.gov. Therefore, while the compound has the intrinsic potential to volatilize, its actual flux from soil surfaces may be limited by its strong sorption to soil particles.

Biotransformation and Microbial Degradation Studies

Microbial degradation of aromatic amines can proceed through various metabolic pathways, yielding a range of intermediate compounds. Based on studies of analogous substances, potential metabolites of 4,4'-Methylenebis(N-methylaniline) can be hypothesized. For instance, the aerobic degradation of 4-methylaniline by Pseudomonas testosterone (B1683101) proceeds via the formation of 4-methylcatechol, which is subsequently cleaved to produce 2-hydroxy-5-methyl-cis,cis-muconate semialdehyde nih.gov. In anaerobic degradation of 4-methylaniline, identified metabolites include p-aminophenylacetic acid and phenylacetic acid nih.gov. Studies on the related compound 4,4'-methylenebis(2-chloroaniline) (MBOCA) have identified N-monoacetyl MBOCA, N,N'-diacetyl MBOCA, and 4,4'-Diamino-3,3'-dichlorobenzophenone as metabolic products from soil microorganisms cdc.gov.

Table 2: Identified Microbial Metabolites of Structurally Related Aromatic Amines

| Parent Compound | Degradation Condition | Identified Metabolites | Reference |

|---|---|---|---|

| 4-Methylaniline | Aerobic | 4-Methylcatechol, 2-Hydroxy-5-methyl-cis,cis-muconate semialdehyde | nih.gov |

| 4-Methylaniline | Anaerobic | p-Aminophenylacetic acid, Phenylacetic acid | nih.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MBOCA) | Aerobic | N-monoacetyl MBOCA, N,N'-diacetyl MBOCA, 4,4'-Diamino-3,3'-dichlorobenzophenone | cdc.gov |

| 3,4-Dichloroaniline (B118046) | Anaerobic | 1,2-Dichlorobenzene (B45396), 3,4-Dichloroacetanilide | nih.gov |

The presence or absence of oxygen significantly influences the microbial degradation pathways of aromatic amines.

Aerobic Degradation : Under aerobic conditions, bacteria often utilize oxygenase enzymes to initiate the breakdown of the aromatic ring. The degradation of 4-methylaniline, for example, is initiated by an initial oxidation to form a catechol derivative, which is then susceptible to ring cleavage nih.gov. The biodegradation of 4-methylaniline has been successfully demonstrated in aerobic sequencing batch reactors, indicating that acclimated microorganisms can effectively degrade this type of compound nih.gov. It is plausible that the degradation of 4,4'-Methylenebis(N-methylaniline) would follow a similar pathway, involving hydroxylation of the aromatic rings followed by cleavage.

Anaerobic Degradation : In the absence of oxygen, different metabolic strategies are employed. The anaerobic transformation of 4-methylaniline by a sulfate-reducing bacterium resulted in dead-end products, suggesting that complete mineralization may be more challenging under these conditions nih.gov. In contrast, some anaerobic bacteria can degrade other anilines through reductive deamination or initial carboxylation steps. For instance, the anaerobic degradation of 3,4-dichloroaniline can proceed via reductive deamination to form 1,2-dichlorobenzene nih.gov. The estimated half-life for the related compound MBOCA in soil, based on aerobic biodegradation, is estimated to be between 1 and 6 months cdc.gov.

Environmental Monitoring and Analytical Detection in Various Matrices

Robust analytical methods are essential for monitoring the presence and concentration of 4,4'-Methylenebis(N-methylaniline) in environmental samples. While specific methods for this compound are not widely documented, the techniques used for the closely related and industrially significant compounds 4,4'-methylenedianiline (MDA) and 4,4'-methylenebis(2-chloroaniline) (MBOCA) are directly applicable. These methods typically involve a sample preparation step (extraction and derivatization) followed by instrumental analysis.

Commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, and Gas Chromatography (GC) often coupled with a mass spectrometer (MS) or a thermionic specific detector (TSD). The choice of method depends on the sample matrix (e.g., air, water, soil) and the required detection limit.

Table 3: Analytical Methods for Determining Structurally Similar Compounds in Environmental Samples

| Analyte | Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Reference |

|---|---|---|---|---|---|

| 4,4'-Methylenedianiline (MDA) | Occupational Air | Collection on acid-coated filter; extraction; derivatization with acetic anhydride (B1165640). | HPLC/UV | <1.0 μg/m³ | cdc.gov |

| 4,4'-Methylenedianiline (MDA) | Water | Extraction from C18 cartridge; derivatization with pentafluoropropionic anhydride (PFPA). | Capillary GC/NICI-MS | 2 ng/L | cdc.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MBOCA) | Air | Not specified | Not specified | 1 ng/m³ | cdc.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MBOCA) | Water | Not specified | Not specified | 25 ng/L | cdc.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MBOCA) | Workplace Air | Filter collection followed by silica (B1680970) gel; methanol (B129727) extraction. | HPLC/UV | 0.15 µg/sample | cdc.gov |

Chromatographic Techniques (GC/MS, HPLC-UV, HPLC-ECD)

Chromatography is the cornerstone for the analysis of 4,4'-Methylenebis(N-methylaniline). The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the analysis of semi-volatile compounds like 4,4'-Methylenebis(N-methylaniline). Due to the polar nature and relatively high boiling point of aromatic amines, derivatization is often a necessary step to improve chromatographic behavior, such as reducing peak tailing and enhancing thermal stability. Common derivatizing agents for similar aromatic amines include trifluoroacetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) cdc.gov.

A highly sensitive and specific GC-MS assay has been reported for the determination of the related compound 4,4′-methylenebis(2-chloroaniline) (MBOCA) in urine. This method involves derivatization with pentafluoropropionic anhydride, followed by analysis using a capillary column with selected-ion monitoring in negative ion chemical ionization mode, achieving a detection limit of 1 µg/L rsc.org. A patent for detecting methylaniline compounds in oil samples describes using a DB-1MS fused silica capillary column for separation prior to MS detection google.com. For N-methylaniline, a GC/MS method using a DB-5MS capillary column has been developed, demonstrating good linearity and recovery sincerechemical.com. While specific parameters for 4,4'-Methylenebis(N-methylaniline) are not detailed in the available literature, these examples provide a strong basis for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative to GC, often used without the need for derivatization, which simplifies sample preparation cdc.gov.

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a common configuration for analyzing aromatic amines. For the related compound 4,4'-Methylenebis(2-methylaniline), a reverse-phase (RP) HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid sielc.com. A similar approach is suitable for N-methylaniline, utilizing a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm was used for MOCA analysis osti.gov.

HPLC with Electrochemical Detection (HPLC-ECD): While specific applications of HPLC-ECD for 4,4'-Methylenebis(N-methylaniline) were not found in the reviewed literature, this technique is known for its high sensitivity for electrochemically active compounds. Aromatic amines can be oxidized at a working electrode, generating a signal proportional to their concentration. This method could potentially offer lower detection limits compared to UV detection for trace-level environmental analysis. For the analogous compound 4,4'-methylenebis(2-chloroaniline) (MBOCA), a GC method with an electron capture detector (GC-ECD), which also relies on electrochemical principles, demonstrated high sensitivity with a limit of detection of 0.3 µg/l in urine samples nih.gov.

The table below summarizes typical performance data for chromatographic methods used for analogous aromatic amines, which can be considered indicative for 4,4'-Methylenebis(N-methylaniline).

| Technique | Analyte | Matrix | Limit of Detection (LOD) | Linearity (Range) | Recovery (%) | Reference |

| GC-ECD | 4,4'-methylenebis(2-chloroaniline) | Urine | 0.3 µg/L | 1-100 µg/L | 94-99% | nih.gov |

| GC-MS (NCI) | 4,4'-methylenebis(2-chloroaniline) | Urine | 1 µg/L | 10-250 µg/L | >86% | rsc.org |

| GC/MS | N-methylaniline | Leather | - | - | 91.4-98.7% | sincerechemical.com |

Sample Preparation and Extraction Methodologies

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis epa.gov. The primary techniques include liquid-liquid extraction and solid-phase extraction.

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent . For aromatic amines, the pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, un-ionized form to facilitate transfer into the organic solvent. A patented method for methylaniline compounds in oil samples involves an initial extraction with an acid, followed by neutralization and re-extraction into methylene chloride google.com. For the analysis of MBOCA in urine, LLE is performed after alkaline hydrolysis of conjugated metabolites nih.gov.

Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. The choice of sorbent is key to successful extraction. For 4,4'-methylenedianiline (MDA) in serum, various SPE cartridges have been tested, with C18, phenyl, and cyclohexyl columns providing 100% recovery when eluted with methanol containing ammonium (B1175870) hydroxide (B78521) nih.gov. C8 columns showed slightly lower recovery (90%), while silica-based columns were unsatisfactory nih.gov. Strong cation exchange (SCX) columns have also proven effective for polar aromatic amines nih.gov.

Supported Liquid Extraction (SLE)

SLE is a variation of LLE that uses a solid, inert support material. An aqueous sample is loaded onto the cartridge, where it disperses over the support. A water-immiscible organic solvent is then passed through the cartridge to extract the analytes. A method for various aromatic amines demonstrated high recovery (87 to 119%) and excellent reproducibility (<9% RSD) using SLE cartridges with methyl tert-butyl ether (MTBE) as the elution solvent glsciences.com.

The following table summarizes recovery data for different extraction methods applied to related aromatic amines.

| Extraction Method | Analyte | Matrix | Sorbent/Solvent | Recovery (%) | Reference |

| Solid-Phase Extraction | 4,4'-methylenedianiline | Serum | Bond Elut C18, Phenyl, Cyclohexyl | 100% | nih.gov |

| Liquid-Liquid Extraction | 4,4'-methylenebis(2-chloroaniline) | Urine | Not Specified | 94-99% | nih.gov |

| Supported Liquid Extraction | Various Aromatic Amines | Aqueous Solution | Methyl tert-butyl ether (MTBE) | 87-119% | glsciences.com |

| Solid-Phase Extraction | 4,4'-methylenedianiline | Serum | Bond Elut C8 | 90% | nih.gov |

Q & A

Basic Research: Synthesis and Purification

Q: What are the optimal reaction conditions for synthesizing 4,4'-Methylenebis(N-methylaniline) via condensation of N-methylaniline with formaldehyde? A: The synthesis typically involves a Mannich-type reaction under acidic catalysis. A molar ratio of 2:1 (N-methylaniline:formaldehyde) in ethanol or methanol with HCl as a catalyst (0.5–1.0 M) yields the product. Reaction temperatures of 60–80°C for 6–12 hours are common. Post-synthesis, purification via recrystallization (e.g., using ethanol or toluene) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to remove unreacted monomers and oligomers. For analogs like 4,4'-Methylenebis(N,N-dimethylaniline), similar protocols are used, but substituent steric effects may require extended reaction times .

Basic Research: Structural Characterization

Q: Which analytical techniques are most reliable for confirming the molecular structure of 4,4'-Methylenebis(N-methylaniline)? A: A combination of techniques is critical:

- NMR (¹H/¹³C): Confirm methylene bridge protons (~3.8–4.2 ppm) and aromatic proton splitting patterns.

- FT-IR: Identify N-H stretching (if unreacted amines persist) and C-N/C=C vibrations.

- GC-MS or HPLC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>98% by GC with flame ionization detection). For related compounds like 4,4'-Methylenebis(2-chloroaniline), GC-MS under electron ionization (70 eV) provides fragmentation patterns for structural validation .

Advanced Research: Stability and Degradation Pathways

Q: How does oxidative degradation of 4,4'-Methylenebis(N-methylaniline) occur under ambient storage conditions, and what mitigation strategies are effective? A: Aromatic amines are prone to oxidation, forming quinone-like derivatives. Accelerated aging studies (e.g., 40°C/75% RH for 30 days) with HPLC monitoring can identify degradation products. Stabilization methods include:

- Storage under inert gas (N₂/Ar) in amber glass vials.

- Addition of antioxidants (e.g., BHT at 0.1% w/w).

- Avoidance of transition metal contaminants, which catalyze oxidation. For analogs like 4,4'-Methylenebis(N,N-dimethylaniline), degradation kinetics follow first-order models, with activation energies ~80 kJ/mol .

Advanced Research: Computational Modeling

Q: What quantum mechanical parameters are critical for predicting the reactivity of 4,4'-Methylenebis(N-methylaniline) in polymerization reactions? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity Index (ω): Predicts susceptibility to nucleophilic attack.

- HOMO-LUMO Gap: Correlates with electronic stability; lower gaps (~4–5 eV) suggest higher reactivity.

- Mulliken Charges: Identify electron-rich sites (e.g., N-methyl groups) for crosslinking. For methylenebis aniline derivatives, steric hindrance from substituents significantly impacts polymerization kinetics .

Safety and Handling

Q: What precautions are necessary when handling 4,4'-Methylenebis(N-methylaniline) given its structural similarity to carcinogenic aromatic amines? A: While specific toxicity data for this compound are limited, structural analogs (e.g., 4,4'-Methylenedianiline) are classified as potential carcinogens (IARC Group 2B). Mitigation includes:

- Use of PPE (nitrile gloves, lab coats) and fume hoods.

- Regular air monitoring via NIOSH Method 5029 (HPLC-UV).

- Waste disposal through incineration (≥1200°C) with alkaline scrubbers. Acute toxicity studies for similar compounds show LD₅₀ > 500 mg/kg (oral, rat), but chronic exposure risks necessitate strict controls .

Data Contradictions and Validation

Q: How should researchers resolve discrepancies in reported solubility data for 4,4'-Methylenebis(N-methylaniline) across literature sources? A: Solubility variations may arise from polymorphic forms or residual solvents. Standardize testing via:

- Shake-Flask Method: Saturate solvent (e.g., DCM, THF) at 25°C, filter, and quantify via gravimetry.

- DSC/TGA: Confirm crystallinity and thermal stability. For methylenebis aniline derivatives, solubility in polar aprotic solvents (DMF, DMSO) is typically >100 mg/mL, while water solubility is negligible (<0.1 mg/mL) .

Cross-Disciplinary Applications

Q: What role does 4,4'-Methylenebis(N-methylaniline) play in epoxy resin formulations compared to non-methylated analogs? A: The N-methyl groups reduce basicity (pKa ~4–5 vs. ~5–6 for non-methylated analogs), slowing epoxy curing but improving flexibility. Kinetic studies using DSC show activation energies increase by ~15% compared to 4,4'-Methylenedianiline. Applications include aerospace composites requiring controlled cure profiles .

Regulatory Compliance

Q: Which regulatory frameworks apply to 4,4'-Methylenebis(N-methylaniline) in laboratory settings? A: While not explicitly listed in REACH or TSCA, compliance with OSHA’s Hazard Communication Standard (29 CFR 1910.1200) is mandatory. For research involving >1 kg/year, EPA’s Toxic Release Inventory (TRI) reporting may apply. Analogous compounds (e.g., 4,4'-Methylenebis(2-chloroaniline)) are regulated under CERCLA (RQ = 10 lbs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.